N,3-dimethyl-3-Buten-2-amine
Description
N,3-Dimethyl-3-Buten-2-amine is a tertiary alkenyl amine with the molecular formula C₆H₁₁N. Its structure features a branched 3-butenyl chain (CH₂-C(CH₃)=CH₂) and a methyl-substituted amine group at position 2 (Figure 1). The compound combines the reactivity of an unsaturated hydrocarbon (via the conjugated double bond) with the basicity and nucleophilicity of a tertiary amine. Potential applications include its use as an intermediate in organic synthesis, ligand in coordination chemistry, or monomer in polymerization reactions.
Properties
IUPAC Name |
N,3-dimethylbut-3-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)6(3)7-4/h6-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLYNSVJOCYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309720 | |
| Record name | N,3-Dimethyl-3-buten-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-72-5 | |
| Record name | N,3-Dimethyl-3-buten-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3-Dimethyl-3-buten-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-Dimethyl-3-buten-2-amine can be synthesized through several methods. One common approach involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine in methanol. The reaction mixture is stirred at room temperature and then concentrated to yield the desired product . Another method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by the addition of tert-butylchlorodimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-3-buten-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations using water radical cations.
Substitution: It can participate in substitution reactions with halogenoalkanes to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Halogenoalkanes and ammonia in ethanol are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Various amine derivatives depending on the halogenoalkane used.
Scientific Research Applications
N,3-Dimethyl-3-buten-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,3-dimethyl-3-buten-2-amine involves its interaction with molecular targets through its amine group. It can form quaternary ammonium cations, which are important in various chemical and biological processes . The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Isomers
The following compounds share structural similarities with N,3-dimethyl-3-Buten-2-amine, differing in substituent placement, branching, or functional groups:
Reactivity and Functional Group Influence
- This compound : The conjugated double bond (C2–C3) may participate in Diels-Alder reactions or electrophilic additions. The tertiary amine can act as a weak base or ligand in metal complexes.
- 3-Methyl-2-buten-1-amine (Primary amine) : Lacks the steric hindrance of a tertiary amine, making it more reactive in nucleophilic substitutions. The terminal double bond (C2–C3) is less conjugated, reducing stabilization .
- N-Methyl-N-(3-buten-1-yl) benzamide : The benzamide group deactivates the amine, reducing its nucleophilicity. The olefinic chain is used in cross-coupling reactions (e.g., palladium-catalyzed synthesis) .
- N-Methyl-N-prop-2-ynylbut-3-en-1-amine : The propargyl group introduces alkyne reactivity (e.g., click chemistry), while the internal double bond (C3–C4) may limit conjugation effects .
Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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